2-Oxaspiro[3.3]heptan-5-OL

Medicinal chemistry bioisostere hydrogen bonding

2-Oxaspiro[3.3]heptan‑5‑OL is a heterocyclic spiro compound comprising a four-membered oxetane ring and a cyclobutane ring joined at a single spiro carbon, with a secondary hydroxyl group at the 5‑position ,. The 2‑oxaspiro[3.3]heptane motif is recognised in medicinal chemistry as a three‑dimensional bioisostere of gem‑dimethyl and carbonyl fragments, offering conformational restriction and potential advantages in metabolic stability and solubility.

Molecular Formula C6H10O2
Molecular Weight 114.144
CAS No. 1823371-47-6
Cat. No. B2415966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[3.3]heptan-5-OL
CAS1823371-47-6
Molecular FormulaC6H10O2
Molecular Weight114.144
Structural Identifiers
SMILESC1CC2(C1O)COC2
InChIInChI=1S/C6H10O2/c7-5-1-2-6(5)3-8-4-6/h5,7H,1-4H2
InChIKeyZBULFKRXPLCLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxaspiro[3.3]heptan-5-OL (CAS 1823371‑47‑6) – A Functionalised Spirocyclic Oxetane Building Block for Drug Discovery


2-Oxaspiro[3.3]heptan‑5‑OL is a heterocyclic spiro compound comprising a four-membered oxetane ring and a cyclobutane ring joined at a single spiro carbon, with a secondary hydroxyl group at the 5‑position , . The 2‑oxaspiro[3.3]heptane motif is recognised in medicinal chemistry as a three‑dimensional bioisostere of gem‑dimethyl and carbonyl fragments, offering conformational restriction and potential advantages in metabolic stability and solubility [1]. The compound is commercially supplied as a colourless liquid or oil with a certified purity of 97 % and a molecular weight of 114.14 g mol⁻¹ .

Why Close Analogs of 2-Oxaspiro[3.3]heptan-5-OL Cannot Be Assumed Interchangeable in Spirocyclic Medicinal Chemistry Programs


The 2‑oxaspiro[3.3]heptane scaffold is celebrated as a privileged bioisostere, but even seemingly minor modifications—such as removal of the 5‑OH group, methylation to a tertiary alcohol, or heteroatom exchange (O→N)—profoundly alter the hydrogen‑bonding capacity, acidity, three‑dimensional shape, and physicochemical property set of the molecule [1], . The secondary alcohol in 2‑oxaspiro[3.3]heptan‑5‑OL provides a specific hydrogen‑bond donor count (1 HBD) and a predicted pKa of 14.66 ± 0.20, which differs from that of related tertiary alcohols (e.g., 5‑methyl‑2‑oxaspiro[3.3]heptan‑5‑ol, predicted pKa ≈ 19) or the parent unsubstituted 2‑oxaspiro[3.3]heptane (0 HBD) , . These differences in molecular recognition features mean that generic substitution with a “close” analog risks altering target engagement, permeability, or metabolic profile in a lead optimisation campaign.

Quantified Comparative Evidence for 2-Oxaspiro[3.3]heptan-5-OL Versus Its Closest Spiro[3.3]heptane Analogs


Hydrogen‑Bond Donor Count Distinguishes 5‑OH‑Substituted Spiro[3.3]heptane from the Unsubstituted Parent Scaffold

2‑Oxaspiro[3.3]heptan‑5‑OL possesses one hydrogen‑bond donor (the secondary alcohol proton), whereas the unsubstituted 2‑oxaspiro[3.3]heptane (CAS 174‑75‑4) has zero HBD. This absolute difference of 1 HBD versus 0 HBD directly impacts the molecule’s ability to engage in directional hydrogen bonds with biological targets or influence aqueous solubility . The HBD count is derived from the chemical structure (SMILES: OC1CCC12COC2 vs. SMILES: C1CCC12COC2) and governs key drug‑like properties according to Lipinski’s and Veber’s rules [1].

Medicinal chemistry bioisostere hydrogen bonding

Predicted Acidity (pKa) Differentiates the Secondary Alcohol from Tertiary Alcohol Analogs

The predicted acid dissociation constant (pKa) of 2‑oxaspiro[3.3]heptan‑5‑OL is 14.66 ± 0.20 as reported by ChemicalBook . In contrast, tertiary alcohol analogs such as 5‑methyl‑2‑oxaspiro[3.3]heptan‑5‑ol are expected to exhibit a substantially higher pKa (≈ 19) due to the lower solvation energy of the tertiary alkoxide and steric hindrance around the hydroxyl group (class‑level inference) . This 4‑5 log unit difference in acidity means the secondary alcohol is more readily ionised under strongly basic conditions, which can affect reactivity in pro‑drug strategies or metabolic phase‑II conjugation.

Physicochemical property acidity solubility

Boiling Point and Density Differ from Lower‑Mass Spiro[3.3]heptane Congeners

The predicted boiling point of 2‑oxaspiro[3.3]heptan‑5‑OL is 232.7 ± 8.0 °C at 760 mmHg, and its predicted density is 1.19 ± 0.1 g cm⁻³ . For the parent 2‑oxaspiro[3.3]heptane (MW 98.14), the predicted boiling point is approximately 156 °C and the density about 1.00 g cm⁻³ [1]. The ~77 °C elevation in boiling point and the 19 % increase in density arise from the additional hydroxyl group, which introduces intermolecular hydrogen bonding and higher molecular weight. These differences are relevant for synthetic work‑up, distillation, and formulation considerations.

Physical property volatility purification

Oxetane Ring in the Spiro Structure Provides Bioisosteric Volume and Geometry Distinct from Morpholine or Piperidine Isosteres

The 2‑oxaspiro[3.3]heptane framework, and consequently 2‑oxaspiro[3.3]heptan‑5‑OL, has been explicitly highlighted as a three‑dimensional bioisostere for gem‑dimethyl and carbonyl groups, offering a defined spiro geometry (C – O bond length ≈ 1.43 Å vs. C – C ≈ 1.54 Å in gem‑dimethyl) and a larger molecular volume than planar aryl isosteres [1], [2]. Compared to the widely used morpholine (a saturated oxa‑aza heterocycle), the spiro oxetane confers greater conformational rigidity and a different spatial arrangement of hydrogen‑bond acceptors, which can lead to improved selectivity for certain biological targets [2]. Quantitative angle and distance parameters for the oxetane ring have been determined by X‑ray crystallography on related spiro compounds (O – C – C angle ≈ 90 °, dihedral constraints ≈ 0 °) .

Bioisostere oxetane conformational restriction

Procurement‑Guiding Application Scenarios for 2‑Oxaspiro[3.3]heptan‑5‑OL Based on Verified Differentiation


Lead Optimisation Requiring a Defined Secondary Alcohol as a Hydrogen‑Bond Donor Handle

When a medicinal chemistry program demands a spirocyclic scaffold that simultaneously presents a rigid oxetane bioisostere and a secondary alcohol capable of donating a hydrogen bond, 2‑oxaspiro[3.3]heptan‑5‑OL offers a unique combination. Its HBD count of 1 distinguishes it from the parent 2‑oxaspiro[3.3]heptane (0 HBD) and from tertiary‑alcohol analogs, whose higher pKa makes them less suitable as neutral H‑bond donors under physiological conditions [1], [2].

Scaffold‑Hopping Campaigns Targeting Improved Metabolic Stability and Selectivity via Oxetane‑Spiro Geometry

The 2‑oxaspiro[3.3]heptane core, as highlighted in the 2021 JACS photocycloaddition study, is a recognised bioisostere for gem‑dimethyl and carbonyl groups [1]. For teams seeking to replace a metabolically labile gem‑dimethyl or carbonyl moiety with a more stable, three‑dimensional surrogate that retains a hydroxyl functional handle, 2‑oxaspiro[3.3]heptan‑5‑OL provides a direct entry into this underexplored chemical space. Its spiro geometry (O–C ≈ 1.43 Å, constrained envelope conformation) can enhance target selectivity and reduce off‑target promiscuity compared to flatter heterocycles such as morpholine or piperidine isosteres [2].

Synthetic Methodology Development and Building‑Block Stocking for Parallel Library Synthesis

Owing to its commercial availability in consistent 97 % purity , 2‑oxaspiro[3.3]heptan‑5‑OL is suitable as a key building block for parallel synthesis of spirocyclic compound libraries. The higher boiling point (232.7 °C) and density (1.19 g cm⁻³) relative to the unsubstituted spiro[3.3]heptane ensure that reaction work‑up and purification can be designed around its distinct physical properties, reducing the risk of cross‑contamination with lower‑boiling congeners .

Process Chemistry Studies Requiring Predictable Acid‑Base Behaviour of the Hydroxyl Group

The predicted pKa of 14.66 ± 0.20 for the secondary alcohol permits rational selection of reaction conditions—e.g., the alcohol can be selectively deprotonated with strong bases (pKa > 15) while leaving less acidic protons untouched. This contrasts with tertiary alcohol analogs (pKa ≈ 19), which would require significantly stronger bases for deprotonation, potentially compromising sensitive functional groups elsewhere in the molecule . Process chemists can thus exploit the acidity window of the 5‑OH group for site‑selective derivatisation.

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